1-Fluorobicyclo[2.1.1]hexan-2-one
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Overview
Description
1-Fluorobicyclo[211]hexan-2-one is a unique bicyclic compound characterized by its rigid structure and the presence of a fluorine atom This compound is part of the bicyclo[21
Preparation Methods
The synthesis of 1-Fluorobicyclo[2.1.1]hexan-2-one typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, where photochemistry is used to create new building blocks. This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of visible light and specific photocatalysts to drive the reaction .
Chemical Reactions Analysis
1-Fluorobicyclo[2.1.1]hexan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be derivatized through numerous transformations, opening the gate to sp3-rich new chemical space . Common reagents used in these reactions include photocatalysts and solvents like acetone . The major products formed from these reactions are typically new bicyclic structures with different substitution patterns .
Scientific Research Applications
1-Fluorobicyclo[2.1.1]hexan-2-one has several scientific research applications. In pharmaceutical chemistry, it serves as a useful building block and can replace disubstituted benzene rings in drug candidates . The compound’s rigid structure and unique substitution patterns make it valuable for designing new bioactive molecules . Additionally, it is used in materials science for creating new polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 1-Fluorobicyclo[2.1.1]hexan-2-one involves its interaction with molecular targets through its rigid bicyclic structure. The compound can act as a bioisostere, replacing benzene rings in various molecules and altering their biological activity . The pathways involved in its action are primarily related to its ability to fit into specific binding sites in biological molecules, thereby modulating their function .
Comparison with Similar Compounds
1-Fluorobicyclo[2.1.1]hexan-2-one is unique compared to other similar compounds due to its fluorine substitution and rigid structure. Similar compounds include bicyclo[2.1.1]hexane and bicyclo[1.1.1]pentane, which also serve as bioisosteres for substituted benzenes . the presence of the fluorine atom in this compound provides distinct chemical properties and reactivity .
Properties
CAS No. |
78142-54-8 |
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Molecular Formula |
C6H7FO |
Molecular Weight |
114.12 g/mol |
IUPAC Name |
1-fluorobicyclo[2.1.1]hexan-2-one |
InChI |
InChI=1S/C6H7FO/c7-6-2-4(3-6)1-5(6)8/h4H,1-3H2 |
InChI Key |
ZETDWMDVWWQBAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(C1=O)F |
Origin of Product |
United States |
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